Normethandrone is a synthetic progestogen and anabolic steroid, primarily classified as a derivative of nandrolone. It is recognized for its agonistic activity on the progesterone receptor, which is the biological target for progestogens like progesterone. Normethandrone has been utilized in various medical and research applications due to its anabolic properties and ability to influence hormone regulation.
Normethandrone is synthesized from 19-nortestosterone through a series of chemical transformations. This compound is also known by its chemical name, 17α-methyl-19-nortestosterone, and has the CAS number 514-61-4. It was originally developed for therapeutic applications but has gained attention in the fields of sports and performance enhancement.
Normethandrone falls under the category of anabolic steroids, specifically as a synthetic progestogen. Its classification is significant in understanding its pharmacological effects and potential applications in medicine and research.
The synthesis of Normethandrone involves several key steps:
The chemical reactions involved in the synthesis typically require specific reagents and conditions:
Normethandrone undergoes several chemical reactions that are important for its metabolic pathways and potential modifications:
Common reagents used in these reactions include:
The mechanism of action for Normethandrone primarily involves its interaction with the progesterone receptor:
Normethandrone has a wide range of applications in scientific research:
Normethandrone (17α-methyl-19-nortestosterone) emerged during the mid-20th century surge in steroid chemistry, driven by efforts to enhance the oral bioavailability and progestogenic potency of testosterone derivatives. Synthesized by introducing a 17α-methyl group into the 19-nortestosterone backbone, this structural modification significantly increased its resistance to hepatic metabolism compared to earlier progestins like progesterone. While no primary patents exclusively covering normethandrone are detailed in the search results, its development was contemporaneous with foundational steroid patents. For example, US2891079A (1959) protected critical pregnadiene-dione intermediates used in synthesizing advanced progestins, reflecting the era’s focus on steroidal backbone optimization [6]. Similarly, EP1260501A1 illustrates the chemical methodologies for synthesizing complex steroid-like molecules prevalent during this period, though it pertains to a different compound [4]. The absence of direct patent claims for normethandrone itself suggests it may have been developed as a structural analog under broader class patents, leveraging prior art on methyltestosterone and norethisterone to expedite therapeutic application.
Table 1: Key Structural Features of Normethandrone
Chemical Name | Structural Modifications | Impact on Pharmacokinetics |
---|---|---|
17α-Methyl-19-nortestosterone | 17α-methyl group; absence of C19 methyl group | Enhanced oral bioavailability; reduced hepatic deactivation |
Estrane derivative | Saturated C-ring at C9-C10 | Increased progestogenic receptor binding affinity |
Normethandrone was first introduced for clinical use in 1957, primarily targeting menstrual disorders and menopausal symptoms [3]. Its adoption in gynecology was shaped by its dual hormonal profile: strong progestogenic activity (enabling endometrial transformation and ovulation suppression) coupled with moderate androgenic effects. Unlike first-generation progestins (e.g., norethisterone), normethandrone’s 17α-methyl group conferred greater metabolic stability, allowing lower dosing in conditions like amenorrhea and dysmenorrhea [3]. By the 1960s, it was formulated exclusively in fixed-dose combinations with estrogens—notably methylestradiol (0.3 mg) or estradiol valerate—for menopausal hormone therapy in markets like Brazil and Indonesia [3]. This combination strategy leveraged normethandrone’s antiestrogenic endometrial protection while mitigating estrogen-induced proliferation. Its use remained niche compared to blockbuster progestins (e.g., medroxyprogesterone acetate), likely due to emerging concerns about androgenic side effects and the rise of "cleaner" progestins in the 1980s.
Table 2: Milestones in Normethandrone’s Therapeutic Adoption
Decade | Therapeutic Indications | Formulation Strategy | Geographic Markets |
---|---|---|---|
1950s | Amenorrhea, dysmenorrhea | Monotherapy (high-dose) | Experimental/Early adoption |
1960s–1980s | Menopausal symptoms (hot flashes, osteoporosis) | Fixed-dose combinations: normethandrone (5 mg) + methylestradiol (0.3 mg) | Brazil, Indonesia, Venezuela |
1990s–Present | Limited to niche menopausal therapy | Same as above; no new formulations | Restricted (not in FDA/EMA territories) |
Normethandrone’s androgenic-anabolic properties have profoundly influenced its regulatory trajectory. Structurally classified as a 19-nortestosterone derivative, it binds the androgen receptor (AR) with ~125–150% the affinity of testosterone, while its 5α-reduced metabolite retains significant AR activity [3]. Consequently, it falls under controlled substance schedules for anabolic steroids in jurisdictions like the US (Schedule III) and the UK (Class C). Regulatory assessments emphasize its potential for performance enhancement and masculinizing effects, particularly at supratherapeutic doses [5] [3]. For example, the World Anti-Doping Agency (WADA) prohibits normethandrone in sports due to its anabolic ratio surpassing natural androgens. Its marketing authorization is now limited to a few countries—notably Brazil and Indonesia—where it remains available as a combination product for gynecological use. Crucially, it has never received approval in the US or EU, partly due to hepatotoxicity risks observed with high-dose 17α-alkylated steroids and the availability of safer alternatives [3].
Table 3: Global Regulatory Status of Normethandrone
Region | Regulatory Classification | Key Restrictions | Prescription Status |
---|---|---|---|
United States | Schedule III controlled substance (Anabolic Steroids Control Act) | Not FDA-approved; banned for non-research use | Illegal for clinical prescription |
European Union | Class C controlled drug (Anabolic Steroid) | Not EMA-approved; WADA-prohibited in sports | Not marketed |
Brazil/Indonesia | Prescription-only medication | Approved only in combination with estrogens for menopause | Available under trade names (e.g., Ginecoside) |
Global (WADA) | Prohibited substance (Anabolic Agent S1) | Banned in- and out-of-competition | Not permitted for athletes |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7